3-((1-Methyl-1h-imidazol-2-yl)methyl)pyrrolidin-3-ol

Beschreibung

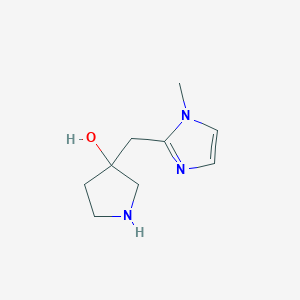

3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom

Eigenschaften

Molekularformel |

C9H15N3O |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

3-[(1-methylimidazol-2-yl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C9H15N3O/c1-12-5-4-11-8(12)6-9(13)2-3-10-7-9/h4-5,10,13H,2-3,6-7H2,1H3 |

InChI-Schlüssel |

MUYQUBMBPAJWKC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=CN=C1CC2(CCNC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative. One common method involves the alkylation of 1-methylimidazole with a halogenated pyrrolidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrrolidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound may serve as a ligand in biochemical studies, interacting with proteins or enzymes.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly for compounds targeting neurological or infectious diseases.

Industry: It can be employed in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the pyrrolidine ring.

Pyrrolidine: A basic nitrogen-containing heterocycle without the imidazole functionality.

3-((2-Methyl-1H-imidazol-1-yl)methyl)pyrrolidin-3-ol: A closely related compound with a methyl group at a different position on the imidazole ring.

Uniqueness

3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Biologische Aktivität

3-((1-Methyl-1H-imidazol-2-yl)methyl)pyrrolidin-3-ol, identified by its CAS number 1502846-78-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 181.23 g/mol. The structure features a pyrrolidine ring substituted with an imidazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. A study evaluated various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | Pseudomonas aeruginosa | 0.05 |

Antifungal Activity

Similar studies have reported antifungal activity for pyrrolidine derivatives. These compounds were effective against various fungal strains, demonstrating the broad-spectrum potential of this class of compounds .

Anticancer Activity

The anticancer properties of related compounds have been explored in vitro using human cancer cell lines. For instance, novel pyrrolidine derivatives showed promising results against A549 lung adenocarcinoma cells, with some compounds exhibiting cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Cell Viability (%) at 100 µM |

|---|---|

| Compound D | 78% |

| Compound E | 66% |

| Compound F | 50% |

Case Studies

- Antibacterial Study : In a comprehensive evaluation of monomeric alkaloids, it was found that certain pyrrolidine derivatives significantly inhibited the growth of harmful bacteria, supporting the potential use of these compounds in developing new antibiotics .

- Anticancer Research : A study focused on the synthesis of oxopyrrolidine derivatives revealed that specific substitutions could enhance anticancer activity against resistant strains of Staphylococcus aureus, indicating a pathway for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.